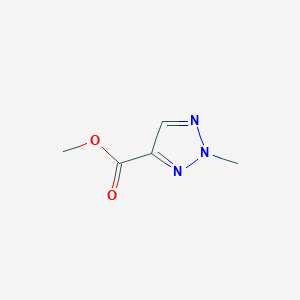

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

説明

特性

IUPAC Name |

methyl 2-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-6-3-4(7-8)5(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHEGGJDFEGULIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547678 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105020-39-1 | |

| Record name | Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectroscopic Data of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound belonging to the 1,2,3-triazole class of molecules. Triazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3] The 2-methyl-2H-1,2,3-triazole isomer is one of three possible isomers formed during the methylation of the parent 1H-1,2,3-triazole, making its accurate characterization crucial for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological relevance of this compound.

Molecular Structure and Properties

The molecular structure of this compound has been confirmed by X-ray crystallography.[4] The compound has the molecular formula C₅H₇N₃O₂ and a molecular weight of 141.13 g/mol .[4]

Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific isomer, the following tables present a combination of data derived from closely related analogs and predicted values based on computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | C5-H |

| ~4.25 | s | 3H | N-CH₃ |

| ~3.90 | s | 3H | O-CH₃ |

Predicted data is based on typical chemical shifts for similar 1,2,3-triazole derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~161.0 | C=O |

| ~140.0 | C4 |

| ~135.0 | C5 |

| ~52.0 | O-CH₃ |

| ~40.0 | N-CH₃ |

Predicted data is based on typical chemical shifts for similar 1,2,3-triazole derivatives.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 141.05 | [M]⁺ (Molecular Ion) |

| 110.04 | [M - OCH₃]⁺ |

| 82.04 | [M - COOCH₃]⁺ |

Fragmentation pattern is predicted based on the structure and common fragmentation pathways of similar esters and triazoles.

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (triazole ring) |

| ~1450 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch (ester) |

Predicted data is based on characteristic IR absorption frequencies for the functional groups present in the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.[4] This reaction yields a mixture of three isomers, which are then separated.

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate

-

Dry N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Nitrogen gas

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in dry DMF, potassium carbonate (1.0 eq) is added under a nitrogen atmosphere at 0 °C.

-

Methyl iodide (1.1 eq) is added dropwise to the suspension.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is subjected to column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the three isomers.

-

The fraction corresponding to this compound is collected and the solvent is evaporated to yield the pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

-

The sample is dissolved in methanol or acetonitrile and introduced into the mass spectrometer.

-

Data is collected over a mass-to-charge (m/z) range of 50-500.

Infrared (IR) Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

-

Data is collected over a wavenumber range of 4000-400 cm⁻¹.

Potential Biological Activity and Signaling Pathway

Derivatives of 1,2,3-triazoles are known to exhibit a variety of biological activities, often through the inhibition of specific enzymes or signaling pathways.[1][2][3] For instance, many heterocyclic compounds act as kinase inhibitors, which are crucial regulators of cell signaling. The diagram below illustrates a generic kinase inhibition pathway, a plausible mechanism of action for a triazole-based drug candidate.

Caption: Generic Kinase Inhibition Pathway.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for this compound. The detailed experimental protocols for its synthesis and characterization will be valuable for researchers working with this class of compounds. The potential for this molecule to act as a kinase inhibitor, as depicted in the signaling pathway, highlights its relevance for further investigation in drug discovery and development. The lack of extensive experimental data in the public domain underscores the opportunity for further research to fully characterize this and related triazole isomers.

References

Characterization of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural characterization, and potential biological relevance of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who are interested in the properties and applications of novel heterocyclic compounds.

Physicochemical and Structural Properties

This compound is a five-membered heterocyclic compound containing a triazole ring substituted with a methyl group on a nitrogen atom and a methyl carboxylate group on a carbon atom. The precise substitution pattern significantly influences the molecule's chemical and physical properties.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| CAS Number | 105020-39-1 | [1] |

| Appearance | White solid (predicted) | General knowledge |

| XLogP3 | 0.4 | [1] |

| Exact Mass | 141.053826475 Da | [1] |

Table 2: Crystallographic Data

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

| Unit Cell Dimensions | a = 3.9482(10) Å, b = 7.9549(15) Å, c = 21.655(4) Å | [2] |

| α = 90°, β = 92.05(2)°, γ = 90° | [2] | |

| Volume | 679.7(2) ų | [2] |

| Z | 4 | [2] |

The crystal structure of this compound reveals that all non-hydrogen atoms lie in a common plane, with the structure being stabilized by intermolecular C—H⋯O hydrogen bonds[2].

Spectroscopic Characterization

Note: Specific experimental spectra for this compound were not available in the surveyed literature. The following data is based on general principles for similar structures and data for the isomeric Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate where specified.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR | Singlet for the triazole proton (C5-H), singlet for the N-methyl protons (N-CH₃), and a singlet for the ester methyl protons (O-CH₃). |

| ¹³C NMR | Resonances for the triazole ring carbons (C4 and C5), the N-methyl carbon, the ester carbonyl carbon, and the ester methyl carbon. |

| IR (Infrared) | Characteristic peaks for C=O stretching of the ester, C=N and N=N stretching of the triazole ring, and C-H stretching. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (141.13). Fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of the title compound from its N-unsubstituted precursor[2].

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dry N,N-Dimethylformamide (DMF)

-

Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates

-

Column chromatography setup (silica gel)

-

Liquid Chromatography-Mass Spectrometry (LCMS) instrument

-

Rotary evaporator

Procedure:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) under a nitrogen atmosphere and maintained at 0°C, add potassium carbonate (1.3 g) and methyl iodide.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by TLC.

-

Upon completion, analyze the reaction mixture by LCMS to confirm the formation of the three possible isomers.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

Isolate the individual isomers, including the target this compound, from the residue using column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound have not been reported, the 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

A common mechanism of action for anticancer 1,2,3-triazole derivatives is the induction of apoptosis through the mitochondrial pathway. This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer cells.

References

Screening the Biological Potential of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This technical guide provides an in-depth overview of the biological activity screening for Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate and related 1,2,3-triazole-4-carboxylate derivatives. The document outlines detailed experimental protocols, summarizes key quantitative data from various studies, and visualizes relevant cellular pathways and experimental workflows.

Anticancer Activity

Derivatives of 1,2,3-triazole-4-carboxylate have shown significant potential as anticancer agents.[1][2][5] These compounds are often evaluated for their ability to inhibit the growth of various cancer cell lines.

In Vitro Cytotoxicity Data

The cytotoxic effects of various 1,2,3-triazole derivatives have been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher potency of the compound. The following tables summarize the in vitro cytotoxicity data for several 1,2,3-triazole derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of 1,2,3-Triazole-Uracil Hybrids against HeLa and HUH-7 Cancer Cell Lines [4]

| Compound | HeLa (Cervical Cancer) IC50 (µM) | HUH-7 (Liver Cancer) IC50 (µM) |

| 5a | 11.2 | >50 |

| 5f | >50 | 10.8 |

| 5h | 4.5 | 7.7 |

| 5i | 6.2 | 9.0 |

| 5j | 7.8 | >50 |

| 5n | 10.5 | >50 |

| 5r | 8.9 | >50 |

| 5-FU (Standard) | 4.6 | 30.0 |

Table 2: Cytotoxicity of Tetrahydrocurcumin-1,2,3-Triazole Derivatives [6]

| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |

| 4g | 1.09 ± 0.17 | 45.16 ± 0.92 | - | - |

| 4k | - | - | - | - |

| Cisplatin (Standard) | - | - | - | - |

| Tetrahydrocurcumin | - | - | - | - |

Table 3: Cytotoxicity of Phosphonate 1,2,3-Triazole Derivatives [3]

| Compound | HT-1080 (Fibrosarcoma) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) |

| 8 | 15.13 | 21.25 | 18.06 | 16.32 |

| Doxorubicin (Standard) | - | - | - | - |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., HCT-116, A549, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin). Incubate the plates for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7] Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT Assay Experimental Workflow

Antimicrobial Activity

The 1,2,4-triazole nucleus is a key component in several antifungal drugs, and derivatives of 1,2,3-triazoles have also been investigated for their antimicrobial properties.[9][10][11]

Antimicrobial Screening Data

The antimicrobial activity is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 4: Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL) [12]

| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | P. aeruginosa |

| 1a-g | - | - | - | - | 16 |

| 3a | - | - | - | - | - |

| 3b | - | - | - | - | - |

| 3c | - | - | - | - | - |

Note: Specific MIC values for each compound in the series were not detailed in the provided search results, but the general activity was noted.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of antimicrobial agents.[13]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth directly in the 96-well plate.

-

Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth control (no compound) and a sterility control (no inoculum) should be included.

Broth Microdilution Experimental Workflow

Enzyme Inhibition

Certain 1,2,3-triazole derivatives have been identified as inhibitors of various enzymes, which can be a key mechanism for their therapeutic effects.[14][15]

Enzyme Inhibition Data

Table 5: Inhibition of Carbonic Anhydrase (CA) Isoforms by 1,2,3-Triazole-based Carboxylic Acids [14][15]

| Compound | hCA IX Kᵢ (µM) | hCA XII Kᵢ (µM) |

| 6c | 0.7 | 0.7 |

Signaling Pathways and Mechanisms of Action

Several studies have delved into the mechanisms by which 1,2,3-triazole derivatives exert their anticancer effects. These mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Apoptosis Induction: Some 1,2,3-triazole-containing compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[16][17] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. For instance, compound 10, a coumarin-glycosyl hybrid, was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases like caspase-7.[16]

Simplified Intrinsic Apoptosis Pathway

Cell Cycle Arrest: Disruption of the normal cell cycle is another mechanism by which these compounds can inhibit cancer growth. For example, a tetrahydrocurcumin derivative (4g) was found to arrest the cell cycle at the G1 phase in HCT-116 colon cancer cells.[6] Similarly, other triazole derivatives have been observed to cause cell cycle arrest at the G2/M phase.[18]

Kinase Inhibition: Several 1,2,3-triazole derivatives have been designed to target and inhibit specific protein kinases that are often overactive in cancer cells. These include:

-

Epidermal Growth Factor Receptor (EGFR): Some triazole carboxamides have shown strong binding affinity to the active site of EGFR.[19]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 signaling is a key strategy to block angiogenesis (the formation of new blood vessels that supply tumors). Certain 1,2,3-triazole-uracil hybrids have been designed as potential VEGFR-2 inhibitors.[4]

-

Cyclin-Dependent Kinases (CDKs): Compounds have been identified that bind to and inhibit CDKs, such as CDK4-Cyclin D3, which are crucial for cell cycle progression.[19]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. microbiologyjournal.org [microbiologyjournal.org]

- 14. 1,2,3-Triazole-based esters and carboxylic acids as nonclassical carbonic anhydrase inhibitors capable of cathepsin B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

A Technical Guide to the Computational Analysis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the computational approaches applicable to the study of this molecule. While direct computational studies on this specific compound are not extensively published, this document outlines a robust theoretical framework based on established methodologies for analogous 1,2,3-triazole derivatives. This guide covers the foundational experimental data derived from X-ray crystallography, details a proposed computational workflow using Density Functional Theory (DFT), and presents this information in a structured format to aid in further research and drug development endeavors.

Introduction

The 1,2,3-triazole scaffold is a prominent structural motif in a wide array of pharmacologically active compounds, known for its metabolic stability and ability to engage in various non-covalent interactions.[1] this compound, a specific derivative, presents a unique substitution pattern that warrants detailed structural and electronic characterization. Computational chemistry offers a powerful, non-invasive means to elucidate the geometric, energetic, and electronic properties of such molecules, providing critical insights for rational drug design and the development of novel materials.[2] This guide synthesizes available experimental data with established computational protocols to provide a comprehensive resource for the in-silico investigation of this target molecule.

Experimental Data and Synthesis

Crystallographic Data

The foundational experimental data for computational modeling is derived from the single-crystal X-ray diffraction analysis of this compound. The key crystallographic and structural parameters are summarized in the tables below.[3]

Table 1: Crystal Data and Structure Refinement [3]

| Parameter | Value |

| Empirical Formula | C₅H₇N₃O₂ |

| Formula Weight | 141.14 |

| Temperature | 290 K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.9482 (10) Å |

| b | 7.9549 (15) Å |

| c | 21.655 (4) Å |

| α | 90° |

| β | 92.05 (2)° |

| γ | 90° |

| Volume | 679.7 (2) ų |

| Z | 4 |

| Refinement Details | |

| R-factor (R1) | 0.042 |

| wR2 | 0.119 |

Table 2: Selected Bond Lengths (Å) [3]

| Bond | Length (Å) |

| N1-N2 | 1.315 (2) |

| N1-C2 | 1.340 (2) |

| N2-N3 | 1.333 (2) |

| N2-C5 | 1.456 (2) |

| N3-C1 | 1.335 (3) |

| C1-C2 | 1.378 (3) |

| C2-C3 | 1.464 (3) |

| O1-C3 | 1.200 (2) |

| O2-C3 | 1.332 (2) |

| O2-C4 | 1.446 (3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°) [3]

| Atoms | Angle (°) |

| N2-N1-C2 | 111.41 (16) |

| N1-N2-N3 | 108.75 (15) |

| N1-N2-C5 | 125.10 (16) |

| N3-N2-C5 | 126.15 (16) |

| C1-N3-N2 | 105.77 (15) |

| N3-C1-C2 | 111.29 (17) |

| N1-C2-C1 | 102.78 (16) |

| N1-C2-C3 | 129.41 (18) |

| C1-C2-C3 | 127.80 (18) |

| O1-C3-O2 | 124.16 (19) |

| O1-C3-C2 | 124.60 (19) |

| O2-C3-C2 | 111.23 (17) |

| C3-O2-C4 | 116.53 (18) |

| Torsion Angle | Value (°) |

| N3-N2-N1-C2 | -0.1 (2) |

| C5-N2-N1-C2 | 179.6 (2) |

| N1-N2-N3-C1 | 0.2 (2) |

| C5-N2-N3-C1 | -179.5 (2) |

| N2-N3-C1-C2 | -0.2 (2) |

| N3-C1-C2-N1 | 0.1 (2) |

| N3-C1-C2-C3 | -179.3 (2) |

| N2-N1-C2-C1 | 0.0 (2) |

| N2-N1-C2-C3 | 179.4 (2) |

Synthesis Protocol

The synthesis of this compound can be achieved via the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.[3]

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate

-

Dry Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Methyl Iodide (CH₃I)

Procedure:

-

Dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) in a flask under a nitrogen atmosphere.

-

Cool the mixture to 273 K (0 °C).

-

Add potassium carbonate (1.3 g) and methyl iodide to the solution.

-

Stir the mixture at 273 K for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Isolate the resulting isomers, including the target compound, using column chromatography.

Proposed Computational Methodology

Based on extensive literature on the computational analysis of 1,2,3-triazole derivatives, a robust and reliable computational protocol can be proposed.[2][4][5] Density Functional Theory (DFT) is the most common and effective method for such investigations.

Software and Theoretical Level

-

Software: Gaussian suite of programs is a standard choice for these types of calculations.[6]

-

Theoretical Level: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and provides a good balance of accuracy and computational cost for organic molecules.[2]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to ensure a detailed and accurate description of the electronic structure.[5]

Geometry Optimization and Vibrational Analysis

-

Initial Structure: The initial 3D coordinates of this compound will be constructed, using the experimental crystallographic data as a starting point.

-

Geometry Optimization: An unconstrained geometry optimization will be performed to locate the minimum energy conformation of the molecule on the potential energy surface.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis will be conducted at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides theoretical infrared (IR) and Raman spectra.

Electronic Property Calculations

Once the optimized geometry is obtained, a series of calculations can be performed to elucidate the electronic properties of the molecule.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[2]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. This is invaluable for predicting intermolecular interactions.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Workflow

Caption: Proposed workflow for the computational study of the target molecule.

Conclusion

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail the precise three-dimensional arrangement of atoms in the crystalline state, the experimental protocols used for its determination, and a summary of its key structural parameters. This information is critical for understanding the molecule's physicochemical properties, potential intermolecular interactions, and for guiding rational drug design and development efforts.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system. A comprehensive summary of the crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement Details[1]

| Parameter | Value |

| Empirical Formula | C₅H₇N₃O₂ |

| Formula Weight | 141.14 |

| Temperature | 290 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 3.9482 (10) Å |

| b | 7.9549 (15) Å |

| c | 21.655 (4) Å |

| α | 90° |

| β | 92.05 (2)° |

| γ | 90° |

| Volume | 679.7 (2) ų |

| Z | 4 |

| Calculated Density | 1.381 Mg/m³ |

| Absorption Coefficient | 0.11 mm⁻¹ |

| Crystal Size | 0.30 x 0.20 x 0.10 mm |

| Data Collection | |

| Diffractometer | Oxford Diffraction Xcalibur, Eos CCD |

| Reflections Collected | 7464 |

| Independent Reflections | 1262 [R(int) = 0.043] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 1262 / 0 / 93 |

| Goodness-of-fit on F² | 1.07 |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.119 |

| R indices (all data) | R1 = 0.065, wR2 = 0.133 |

| Largest diff. peak and hole | 0.19 and -0.17 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Non-Hydrogen Atoms[1]

| Bond | Length (Å) | Angle | Degrees (°) |

| N1—N2 | 1.315 (2) | N2—N1—C2 | 109.13 (16) |

| N1—C2 | 1.340 (2) | N1—N2—N3 | 110.10 (15) |

| N2—N3 | 1.333 (2) | N1—N2—C5 | 120.32 (16) |

| N3—C1 | 1.339 (2) | N3—N2—C5 | 129.58 (16) |

| C1—C2 | 1.378 (3) | N2—N3—C1 | 105.13 (15) |

| C2—C3 | 1.464 (3) | N3—C1—C2 | 110.15 (17) |

| O1—C3 | 1.200 (2) | N1—C2—C1 | 105.49 (16) |

| O2—C3 | 1.332 (2) | N1—C2—C3 | 123.63 (17) |

| O2—C4 | 1.448 (2) | C1—C2—C3 | 130.88 (18) |

| N2—C5 | 1.456 (2) | O1—C3—O2 | 124.16 (18) |

| O1—C3—C2 | 123.96 (19) | ||

| O2—C3—C2 | 111.88 (16) | ||

| C3—O2—C4 | 116.14 (16) |

Table 3: Hydrogen Bond Geometry (Å, °)[1]

| D—H···A | D—H | H···A | D···A | D—H···A |

| C1—H1···O1ⁱ | 0.93 | 2.53 | 3.416 (3) | 159 |

| C5—H5A···N1ⁱⁱ | 0.96 | 2.65 | 3.518 (3) | 151 |

| Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+1/2 |

Experimental Protocols

The successful determination of the crystal structure of this compound involved a multi-step process, from chemical synthesis to crystallographic analysis. The detailed methodologies are outlined below.

Synthesis and Crystallization[1]

-

Synthesis: The title compound was synthesized by the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate. To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry dimethylformamide (15 ml) maintained at 273 K under a nitrogen atmosphere, potassium carbonate (1.3 g) and methyl iodide were added.

-

Reaction: The reaction mixture was stirred at 273 K for 1 hour, then allowed to warm to room temperature and stirred until the reaction was complete, as monitored by Thin Layer Chromatography (TLC).

-

Isomer Separation: The reaction mixture yielded three isomers, which were identified by LCMS analysis. The solvent was removed under vacuum, and the individual isomers were isolated by column chromatography.

-

Crystallization: Single crystals suitable for X-ray diffraction analysis were obtained from an ether solution of the title compound by slow evaporation at room temperature.

X-ray Data Collection and Structure Solution[1]

-

Data Collection: A suitable single crystal was mounted on an Oxford Diffraction Xcalibur Eos(Nova) CCD detector diffractometer. The crystal was kept at 290 K during data collection. The data were collected using Mo Kα radiation (λ = 0.71073 Å).

-

Data Reduction: The collected data were processed using the CrysAlisPro software package (Oxford Diffraction, 2009). A multi-scan absorption correction was applied.

-

Structure Solution and Refinement: The crystal structure was solved using the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and structural determination of this compound.

Caption: Workflow for the synthesis and purification of the title compound.

Caption: Workflow for the determination of the crystal structure.

Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. The 1,2,3-triazole core is a key feature in a variety of bioactive molecules and functional materials.[1][2] This document provides detailed protocols for the synthesis of the N2-methylated isomer, a common structural motif in drug candidates. The N-substitution of 1,2,3-triazoles can be challenging due to the potential for forming multiple regioisomers.[3][4] The primary method detailed below is the direct N-methylation of the parent NH-triazole, which typically yields a mixture of N1 and N2 substituted products that require chromatographic separation.[5]

Key Synthetic Reaction: N-Methylation of Methyl 1H-1,2,3-triazole-4-carboxylate

The synthesis of this compound is achieved through the N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate using methyl iodide in the presence of a base. This reaction, however, also produces the N1-methyl and N3-methyl isomers, necessitating purification by column chromatography.[5]

Experimental Protocol

Synthesis of this compound[5]

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Dry N,N-Dimethylformamide (DMF)

-

Nitrogen (N₂) gas

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, etc.)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

LCMS and/or HPLC for reaction monitoring and product analysis

Procedure:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml) in a round-bottom flask, add potassium carbonate (1.3 g).

-

Maintain the reaction mixture at 273 K (0 °C) using an ice bath under a nitrogen atmosphere.

-

Add methyl iodide (volume not specified, likely 1.1-1.5 equivalents) to the stirred suspension.

-

Stir the mixture at 273 K for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture will contain three isomeric products.

-

Evaporate the solvent (DMF) under reduced pressure (in vacuo).

-

The resulting residue is then subjected to column chromatography on silica gel to isolate the individual isomers.

-

The fractions corresponding to the desired this compound isomer are collected, and the solvent is evaporated to yield the pure product.

Monitoring and Analysis:

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Liquid Chromatography-Mass Spectrometry (LCMS) analysis of the crude reaction mixture is recommended to confirm the formation of the three isomers.[5]

-

High-Performance Liquid Chromatography (HPLC) can also be used for analysis and preparative separation.[5]

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of this compound.

| Reagent/Parameter | Quantity/Value | Role/Condition |

| Methyl 1H-1,2,3-triazole-4-carboxylate | 2 g | Starting Material |

| Potassium Carbonate (K₂CO₃) | 1.3 g | Base |

| Methyl Iodide (CH₃I) | Not specified | Methylating Agent |

| Dry DMF | 15 ml | Solvent |

| Initial Temperature | 273 K (0 °C) | Reaction Condition |

| Initial Reaction Time | 1 hour | Reaction Condition |

| Final Temperature | Room Temperature | Reaction Condition |

| Atmosphere | Nitrogen | Inert Atmosphere |

| Purification Method | Column Chromatography | Product Isolation |

Diagrams

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While direct methylation is a straightforward approach, other methods for synthesizing 2-substituted-1,2,3-triazoles exist and may offer better regioselectivity in some cases. These often involve multi-component reactions or the use of specific catalysts.

-

Three-Component Reactions: A notable method involves the copper(I)-catalyzed cycloaddition of sodium azide, formaldehyde, and a terminal alkyne to yield 2-hydroxymethyl-2H-1,2,3-triazoles.[6][7][8] The hydroxymethyl group can then be further modified or removed.

-

Palladium/Copper Bimetallic Catalysis: The reaction of terminal alkynes, allyl methyl carbonate, and trimethylsilyl azide (TMSN₃) using a palladium/copper bimetallic catalyst can produce 2-allyl-substituted-1,2,3-triazoles.[7][8][9]

-

Ruthenium-Catalyzed Cycloaddition: While copper(I) catalysis typically favors the 1,4-disubstituted product, ruthenium(II) catalysts are known to favor the formation of 1,5-disubstituted 1,2,3-triazoles.[6] However, specific conditions can be developed for other isomers.

-

Post-Cycloaddition Functionalization: Selective N2-arylation of a pre-formed 1,2,3-triazole ring can be achieved using palladium catalysis with sterically hindered phosphine ligands.[4]

The choice of synthetic route will depend on the availability of starting materials, desired scale, and the need for regiochemical control. For the specific synthesis of this compound, the provided N-methylation protocol is a documented method, though it requires careful chromatographic separation of isomers.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N -Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00987D [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. frontiersin.org [frontiersin.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

Application Notes and Protocols: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as a Synthon for Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate is a five-membered heterocyclic compound containing a triazole ring core. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in various fields.[1] This document provides detailed application notes and protocols related to this compound, focusing on its synthesis and potential as a synthon for the construction of more complex heterocyclic systems. While the direct application of this specific N-methylated triazole as a synthon for other heterocycles is not extensively documented in publicly available literature, its functional groups—an ester and a 1,2,3-triazole ring—offer clear potential for further chemical transformations.

Synthesis of this compound

The primary method for the synthesis of this compound involves the N-methylation of its precursor, methyl 1H-1,2,3-triazole-4-carboxylate.[1]

Experimental Protocol: N-methylation of Methyl 1H-1,2,3-triazole-4-carboxylate[1]

This protocol describes the synthesis of this compound from methyl 1H-1,2,3-triazole-4-carboxylate using methyl iodide as the methylating agent.

Materials:

-

Methyl 1H-1,2,3-triazole-4-carboxylate

-

Dry N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Nitrogen gas (N₂)

-

Standard laboratory glassware and stirring equipment

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

LCMS for analysis

-

Column chromatography setup for purification

Procedure:

-

In a round-bottom flask maintained under a nitrogen atmosphere, dissolve methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry DMF (15 ml).

-

Cool the mixture to 273 K (0 °C) using an ice bath.

-

To the cooled solution, add potassium carbonate (1.3 g).

-

Add methyl iodide (volume not specified in the source, but typically a slight excess is used, e.g., 1.1-1.5 equivalents).

-

Stir the reaction mixture at 273 K for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, as monitored by TLC.

-

Upon completion, analyze the reaction mixture by LCMS, which should show the formation of three isomers.

-

Evaporate the solvent under reduced pressure (in vacuo).

-

Isolate the individual isomers, including the target compound this compound, from the residue using column chromatography.

Quantitative Data:

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | Methyl 1H-1,2,3-triazole-4-carboxylate | [1] |

| Reagents | K₂CO₃, CH₃I | [1] |

| Solvent | Dry DMF | [1] |

| Reaction Temperature | 273 K to Room Temperature | [1] |

| Reaction Time | Stirred at 273K for 1hr, then until completion | [1] |

| Purification Method | Column Chromatography | [1] |

Diagram of Experimental Workflow:

References

Application Notes and Protocols: Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as a key intermediate in the development of novel agrochemicals. The triazole moiety is a critical pharmacophore in many commercially successful fungicides and other crop protection agents.[1] This document details the synthetic protocol for the title compound and outlines its subsequent conversion to a carboxylic acid derivative, a versatile building block for further elaboration into active agrochemical ingredients.

Overview and Significance

The 1,2,3-triazole ring system is a well-established structural motif in a variety of biologically active compounds, including pharmaceuticals and agrochemicals.[2] Its presence can confer metabolic stability, improve binding to target enzymes, and enhance the overall efficacy of the active ingredient. This compound is a valuable heterocyclic compound that serves as a versatile precursor in organic synthesis.[3] The methyl ester functionality provides a convenient handle for chemical modification, allowing for the construction of a diverse library of potential agrochemical candidates.

The general workflow for utilizing this compound in agrochemical synthesis involves its initial preparation, followed by hydrolysis to the corresponding carboxylic acid. This acid can then be coupled with various amine or alcohol fragments to generate amide or ester derivatives, which are common linkages in many pesticides.

Caption: Overall workflow for the utilization of this compound.

Experimental Protocols

This protocol is adapted from the literature for the N-methylation of the parent triazole.[2] The reaction yields a mixture of isomers, which can be separated by chromatography.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| Methyl 1H-1,2,3-triazole-4-carboxylate | 127.10 | 2.0 | 15.7 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.3 | 9.4 |

| Methyl Iodide (CH₃I) | 141.94 | 2.23 | 15.7 |

| Dry Dimethylformamide (DMF) | - | 15 mL | - |

Procedure:

-

To a solution of Methyl 1H-1,2,3-triazole-4-carboxylate (2.0 g) in dry DMF (15 ml), add potassium carbonate (1.3 g).

-

Cool the mixture to 273 K (0 °C) in an ice bath under a nitrogen atmosphere.

-

Add methyl iodide (equivalent to the moles of the starting triazole) dropwise to the stirred suspension.

-

Stir the reaction mixture at 273 K for 1 hour.

-

Allow the reaction to warm to room temperature and continue stirring until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The resulting residue contains a mixture of N-methylated isomers. Isolate the desired product, this compound, using column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of the title compound.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a crucial step to enable further functionalization, such as amide bond formation. This is a general protocol for ester hydrolysis.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| This compound | 141.13 | 1.0 | 7.08 |

| Lithium Hydroxide (LiOH) | 23.95 | 0.34 | 14.16 |

| Tetrahydrofuran (THF) | - | 10 mL | - |

| Water (H₂O) | - | 10 mL | - |

| 1M Hydrochloric Acid (HCl) | - | As needed | - |

Procedure:

-

Dissolve this compound (1.0 g) in a mixture of THF (10 mL) and water (10 mL).

-

Add lithium hydroxide (2 equivalents) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Remove the THF by evaporation under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the dropwise addition of 1M HCl.

-

The resulting precipitate is the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-methyl-2H-1,2,3-triazole-4-carboxylic acid.

Caption: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

The resulting carboxylic acid is an activated intermediate ready for coupling with an appropriate amine to form a potentially bioactive amide. This example illustrates a standard peptide coupling reaction.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-methyl-2H-1,2,3-triazole-4-carboxylic acid | 127.10 | 1.0 | 7.87 |

| HATU (Coupling Agent) | 380.23 | 3.28 | 8.65 |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.73 mL | 15.74 |

| Representative Amine (e.g., Aniline) | 93.13 | 0.73 | 7.87 |

| Dry Dimethylformamide (DMF) | - | 20 mL | - |

Procedure:

-

Dissolve 2-methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 g) in dry DMF (20 mL).

-

Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (e.g., aniline, 1.0 equivalent) to the activated acid solution.

-

Stir the reaction at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Caption: General workflow for the synthesis of a triazole amide agrochemical candidate.

References

Application Note and Protocol: Scale-Up Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate, a key intermediate in pharmaceutical development. The described method is an adaptation of a laboratory-scale procedure, optimized for safety, cost-effectiveness, and scalability. This protocol utilizes dimethyl sulfate as a readily available and economical methylating agent and employs a crystallization-based purification method to avoid the challenges associated with large-scale chromatography.

Introduction

1,2,3-Triazole derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable building blocks in drug discovery and development. This compound is a crucial intermediate for the synthesis of various active pharmaceutical ingredients. The transition from laboratory-scale synthesis to a larger, pilot-plant or industrial scale requires careful consideration of reagent choice, reaction conditions, and purification methods to ensure a safe, efficient, and economically viable process. This document outlines a robust and scalable protocol for the synthesis of this target molecule.

Reaction Scheme

Caption: Synthetic route for the methylation of Methyl 1H-1,2,3-triazole-4-carboxylate.

Experimental Protocol

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Methyl 1H-1,2,3-triazole-4-carboxylate | 7051-53-8 | 127.10 |

| Dimethyl Sulfate (DMS) | 77-78-1 | 126.13 |

| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 |

| Acetonitrile (ACN) | 75-05-8 | 41.05 |

| Toluene | 108-88-3 | 92.14 |

| Isopropanol (IPA) | 67-63-0 | 60.10 |

| Water (H₂O) | 7732-18-5 | 18.02 |

| Brine (saturated NaCl solution) | N/A | N/A |

| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 |

Equipment

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Addition funnel

-

Reflux condenser

-

Heating mantle with temperature controller

-

Inert gas (Nitrogen or Argon) supply

-

Large separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Vacuum oven

Synthesis Procedure

-

Reaction Setup:

-

Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to an inert gas line.

-

Ensure the setup is in a well-ventilated fume hood.

-

-

Charging Reagents:

-

To the flask, add Methyl 1H-1,2,3-triazole-4-carboxylate (254 g, 2.0 mol) and anhydrous potassium carbonate (415 g, 3.0 mol).

-

Add acetonitrile (2.5 L) to the flask.

-

-

Reaction:

-

Begin stirring the suspension and heat the mixture to 40-45 °C.

-

Slowly add dimethyl sulfate (265 g, 2.1 mol) dropwise via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 50 °C. Caution: Dimethyl sulfate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE).

-

After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 200 mL).

-

Combine the filtrate and the washes and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.

-

Dissolve the crude oil in toluene (1.5 L) and transfer to a large separatory funnel.

-

Wash the organic layer sequentially with water (2 x 1 L) and brine (1 x 1 L).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

-

-

Purification by Crystallization:

-

To the crude oil, add a mixture of isopropanol and water (e.g., 9:1 v/v) and heat gently until a homogenous solution is formed. The optimal solvent ratio may need to be determined experimentally.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold isopropanol/water mixture.

-

Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

-

Data Presentation

| Parameter | Value |

| Scale | 2.0 mol |

| Starting Material | 254 g |

| Methylating Agent (DMS) | 265 g (1.05 eq) |

| Base (K₂CO₃) | 415 g (1.5 eq) |

| Solvent (Acetonitrile) | 2.5 L |

| Reaction Temperature | Reflux (~82 °C) |

| Reaction Time | 4-6 hours |

| Expected Yield | 220-240 g (78-85%) |

| Purity (by HPLC) | >98% |

| Physical Appearance | White to off-white crystalline solid |

Safety Considerations

-

Dimethyl Sulfate (DMS): DMS is highly toxic, a suspected carcinogen, and can cause severe burns. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE, including gloves, safety goggles, and a lab coat. An ammonia solution should be readily available to neutralize any spills.

-

Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

-

Exothermic Reaction: The initial addition of dimethyl sulfate can be exothermic. Maintain careful temperature control during the addition.

-

Pressure Build-up: Ensure the reaction vessel is not sealed and is properly vented to prevent pressure build-up.

Process Workflow and Logic Diagrams

Caption: Experimental workflow for the scale-up synthesis.

Caption: Logical relationships of the key reaction and purification steps.

Application Notes: Synthesis of Antiviral Compounds Utilizing Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate as a key building block in the synthesis of novel antiviral compounds. The 1,2,3-triazole scaffold is a prominent feature in a variety of biologically active molecules and has shown significant potential in the development of antiviral therapeutics.[1][2][3] These compounds often function by targeting a wide array of viral proteins.[1][2][3] Several strains of viruses, including influenza, HIV, Hepatitis B and C, and Herpes viruses, have been found to be susceptible to triazole derivatives.[1][2][3]

Overview: The Role of the 1,2,3-Triazole Moiety in Antiviral Drug Design

The 1,2,3-triazole ring is a bioisostere for various functional groups, offering metabolic stability and the ability to form hydrogen bonds, which are crucial for molecular recognition at biological targets. Its incorporation into nucleoside and non-nucleoside analogues has led to the discovery of potent antiviral agents. This compound is a versatile precursor that can be chemically modified at the C4 position to introduce diverse functionalities and build complex molecules with potential antiviral activity.

A primary synthetic strategy involves the derivatization of the carboxylate group to an amide or its reduction to an alcohol, followed by coupling with other pharmacophores, such as nucleobase analogues or sugar moieties, often via "click chemistry".[4][5]

Synthesis of the Starting Material: this compound

The synthesis of this compound is a crucial first step. A reliable protocol has been established for its preparation from Methyl 1H-1,2,3-triazole-4-carboxylate.

Experimental Protocol: Synthesis of this compound[6]

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 1H-1,2,3-triazole-4-carboxylate (2 g) in dry dimethylformamide (DMF, 15 ml).

-

Cooling: Maintain the reaction mixture at 273 K (0 °C) using an ice bath.

-

Addition of Reagents: To the cooled solution, add potassium carbonate (K₂CO₃, 1.3 g) followed by methyl iodide.

-

Reaction: Stir the mixture at 273 K for 1 hour.

-

Warming and Monitoring: Allow the reaction to warm to room temperature and continue stirring until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Analysis and Purification: The reaction mixture will contain three isomers. These can be identified by LCMS analysis. The solvent is evaporated under vacuum, and the individual isomers are isolated by column chromatography. The single crystal of the title compound for X-ray structure analysis can be obtained from an ether solution by slow evaporation.

Synthesis of Antiviral Nucleoside Analogues

While direct synthesis from this compound is not explicitly detailed in the surveyed literature, a logical and common synthetic route would involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation or other coupling reactions. Alternatively, the ester can be reduced to the corresponding alcohol, which can then be used in subsequent reactions, such as the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry".

The following protocols are based on the successful synthesis of antiviral 1,2,3-triazolyl nucleoside analogues and can be adapted for derivatives of this compound.

General Protocol: Synthesis of 1,2,3-Triazolyl Nucleoside Analogues via CuAAC Reaction[4][5]

A series of 1,2,3-triazolyl nucleoside analogues have been synthesized where a pyrimidine fragment is attached to a ribofuranosyl-1,2,3-triazol-4-yl moiety.[4][5] This is achieved through a CuAAC reaction.

-

Preparation of Precursors: Synthesize the necessary alkyne-functionalized pyrimidine derivatives and an azido-sugar moiety (e.g., azido 2,3,5-tri-O-acetyl-D-β-ribofuranoside).

-

CuAAC Reaction: In a suitable solvent, combine the alkyne and azide precursors in the presence of a copper(I) catalyst (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up and extract the product with an organic solvent.

-

Purification: Purify the resulting triazole-linked nucleoside analogue by column chromatography.

-

Deprotection (if necessary): Remove any protecting groups (e.g., acetyl groups on the sugar moiety) to yield the final antiviral compound.

Quantitative Data: Antiviral Activity

The antiviral activity of synthesized 1,2,3-triazolyl nucleoside analogues has been evaluated against various viruses. The following tables summarize the in vitro antiviral activity and cytotoxicity data for representative compounds against Influenza A/PR/8/34/(H1N1) and Coxsackievirus B3.[5][6]

Table 1: Antiviral Activity against Influenza A/PR/8/34/(H1N1) and Cytotoxicity in MDCK Cells [5][6]

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 4i | 30 | >719 | 24 |

| 8n | 15 | 79 | 5 |

IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀.

Table 2: Antiviral Activity against Coxsackievirus B3 and Cytotoxicity in Vero Cells [6]

| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 4i | >719 | >719 | - |

| 8n | >79 | 79 | - |

IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀.

Experimental Workflow and Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis and evaluation of antiviral compounds derived from a triazole core.

Caption: General synthetic workflow from the starting material to the final antiviral compound and its evaluation.

Caption: Schematic of the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction for synthesizing triazole nucleoside analogues.

Proposed Mechanism of Action

For the lead compounds identified, theoretical calculations suggest that their antiviral activity against the H1N1 influenza virus may stem from their interaction with the polymerase acidic protein (PA) of the RNA-dependent RNA polymerase (RdRP).[5] This interaction likely inhibits the function of the polymerase, thereby disrupting viral replication.

Caption: Proposed mechanism of action for 1,2,3-triazole nucleoside analogues against influenza virus.

References

- 1. researchgate.net [researchgate.net]

- 2. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 4. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of the Carboxylate Group in Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylate group of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 1,2,3-triazole scaffold in a wide range of biologically active compounds. The derivatization of the carboxylate moiety allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

The primary derivatization strategies covered in this document include hydrolysis to the corresponding carboxylic acid, conversion to amides, and reduction to the primary alcohol.

Key Derivatization Pathways

The carboxylate group of this compound can be transformed into a variety of other functional groups. The following diagram illustrates the key derivatization pathways described in these application notes.

Caption: Key derivatization routes for this compound.

Hydrolysis to 2-Methyl-2H-1,2,3-triazole-4-carboxylic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental step that opens up further derivatization possibilities, such as amide bond formation via coupling reactions.

Experimental Protocol: Basic Hydrolysis

Materials:

-

This compound

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

-

Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data:

| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | LiOH | THF/H₂O | 3 | 25 | >95 |

| This compound | NaOH | MeOH/H₂O | 4 | 25 | ~90 |

Synthesis of 2-Methyl-2H-1,2,3-triazole-4-carboxamides

Amide derivatives are commonly synthesized to explore their potential as bioactive molecules. This can be achieved either by direct aminolysis of the methyl ester or through coupling of the corresponding carboxylic acid with an amine.

Experimental Protocol 2.1: Direct Aminolysis of the Methyl Ester

This method is particularly effective for the synthesis of the unsubstituted amide.

Materials:

-

This compound

-

Ammonia in methanol (7N solution)

-

Round-bottom flask with a stopper

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve this compound (1.0 eq) in a 7N solution of ammonia in methanol.

-

Seal the flask and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude amide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).

Quantitative Data:

| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | NH₃ in MeOH | Methanol | 48 | 25 | 85-95 |

Experimental Protocol 2.2: Amide Coupling from the Carboxylic Acid

This is a more general method for synthesizing a wide range of substituted amides.

Caption: Workflow for amide coupling from the corresponding carboxylic acid.

Materials:

-

2-Methyl-2H-1,2,3-triazole-4-carboxylic acid

-

Desired primary or secondary amine

-

Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)

-

Base: e.g., DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

-

Anhydrous solvent: e.g., DMF (Dimethylformamide) or DCM (Dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid (1.0 eq), the amine (1.1 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples):

| Amine | Coupling System | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Benzylamine | HATU/HOBt/DIPEA | DMF | 16 | 25 | 80-90 |

| Morpholine | EDCI/HOBt/TEA | DCM | 24 | 25 | 75-85 |

Reduction to (2-Methyl-2H-1,2,3-triazol-4-yl)methanol

The reduction of the methyl ester to the corresponding primary alcohol provides another key intermediate for further functionalization, for example, through etherification or conversion to a halide.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt (potassium sodium tartrate) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

To a stirred suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench by the addition of sodium sulfate decahydrate until a white precipitate forms, or by the addition of a saturated aqueous solution of Rochelle's salt.

-

Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.

-

Wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data:

| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| This compound | LiAlH₄ | THF | 3 | 0 to 25 | 80-90 |

Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific experimental conditions and scales. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on the formation of byproducts and purification challenges.

| Issue | Potential Cause | Recommended Solution |

| Multiple Isomers Detected | The methylation of Methyl 1H-1,2,3-triazole-4-carboxylate is not completely regioselective and can yield a mixture of N1, N2, and N3-methylated isomers. The desired product is the N2-methylated isomer. | Separation of the isomers is necessary. Column chromatography or preparative HPLC are effective methods for isolating the desired this compound.[1][2] |

| Low Yield of Desired Isomer | Reaction conditions such as temperature, base, and solvent can influence the ratio of the formed isomers. | Optimize reaction conditions. While a mixture is common, adjusting the base (e.g., K2CO3) and ensuring the reaction is run at the recommended temperature (starting at 0°C and slowly warming to room temperature) can help manage the isomer ratio.[1][2] |